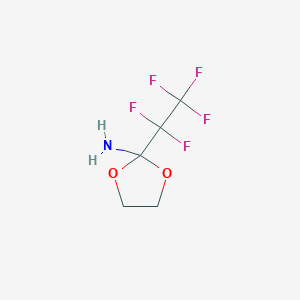

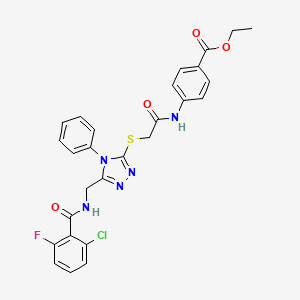

![molecular formula C7H10O2 B3017801 Spiro[2.3]hexane-4-carboxylic acid CAS No. 1782417-89-3](/img/structure/B3017801.png)

Spiro[2.3]hexane-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

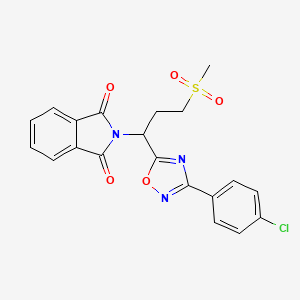

Spiro[2.3]hexane-4-carboxylic acid is a structural motif that is part of a broader class of spirocyclic compounds, which are characterized by a bicyclic system where two rings are joined at a single carbon atom. The spiro[2.3]hexane scaffold is of particular interest in the field of medicinal chemistry due to its conformational rigidity and potential to mimic the backbone of bioactive molecules, such as amino acids and alkaloids .

Synthesis Analysis

The synthesis of spirocyclic compounds often involves strategies that allow for the construction of the spiro center with high stereocontrol. For instance, the synthesis of related spiro[3.3]heptane derivatives has been achieved through Lewis acid-catalyzed rearrangements and Wittig reactions, starting from precursors like 3-oxocyclobutanecarboxylic acid . Similarly, spiro[2.3]hexane amino acids have been synthesized from 3-methylenecyclobutanecarboxylic acid using catalytic [1+2] cycloaddition reactions . These methods highlight the importance of diastereoselective processes and the use of suitable precursors to construct the spirocyclic framework.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is defined by the unique spiro junction, which imposes a rigid conformation on the molecule. This rigidity can influence the biological activity of the compound by restricting its conformational freedom. For example, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives involves diastereoselective cyclopropanation reactions, and the relative stereochemistry of these compounds has been confirmed by X-ray structural analysis . The conformational restriction is a key feature that can be exploited in the design of bioactive molecules.

Chemical Reactions Analysis

Spirocyclic compounds can participate in various chemical reactions, depending on their functional groups. For example, the synthesis of spiro[indoline

Safety and Hazards

Safety data sheets suggest that exposure to Spiro[2.3]hexane-4-carboxylic acid should be avoided. It can cause skin and eye irritation, and it may be harmful if swallowed. Protective equipment, including chemical impermeable gloves, should be worn when handling this substance. In case of exposure, immediate medical attention is advised .

将来の方向性

Research on spiro compounds is a rapidly developing field in organic chemistry due to their potential applications in drug synthesis and other functional materials. For instance, visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) has been used for the rapid construction of polysubstituted spiro [2.3] or [3.3] cyclic frameworks . Such developments suggest promising future directions for the study and application of Spiro[2.3]hexane-4-carboxylic acid and similar compounds.

作用機序

Target of Action

Spiro[2.3]hexane-4-carboxylic acid is a complex molecule with a unique structure

Mode of Action

The mode of action of Spiro[2The compound’s unique structure, which includes a spiro[2.3]hexane ring and a carboxylic acid group , suggests that it may interact with its targets in a unique manner

特性

IUPAC Name |

spiro[2.3]hexane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6(9)5-1-2-7(5)3-4-7/h5H,1-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMXCUCATKJSHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1C(=O)O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.3]hexane-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

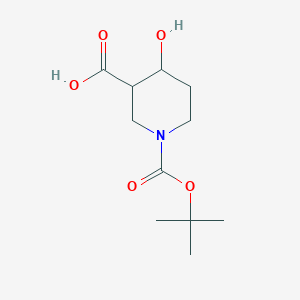

![N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide](/img/structure/B3017719.png)

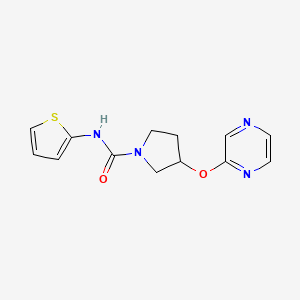

![3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3017725.png)

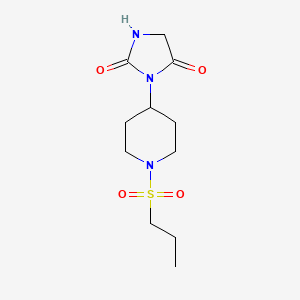

![N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B3017733.png)

![{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B3017740.png)